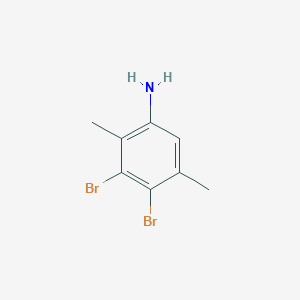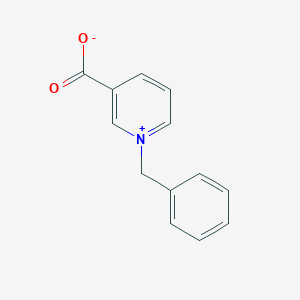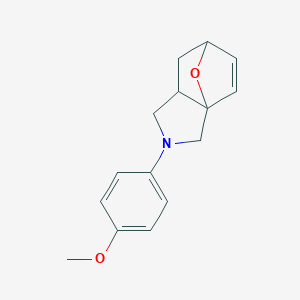
3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-(4-methoxyphenyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-(4-methoxyphenyl)- is not fully understood. However, studies have suggested that this compound may exert its antitumor and anti-inflammatory activities through the inhibition of certain enzymes and signaling pathways.
Biochemical And Physiological Effects
Studies have reported that 3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-(4-methoxyphenyl)- exhibits antitumor and anti-inflammatory activities. In addition, this compound has been reported to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Advantages And Limitations For Lab Experiments
The advantages of using 3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-(4-methoxyphenyl)- in lab experiments include its simple synthesis method, low toxicity profile, and potential applications in various fields. However, the limitations of using this compound include its limited availability and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-(4-methoxyphenyl)-. These include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Exploration of the potential applications of this compound in other fields such as agriculture and environmental science.
3. Development of novel derivatives of 3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-(4-methoxyphenyl)- with improved properties.
4. Investigation of the potential use of this compound as a therapeutic agent for other diseases beyond cancer and inflammation.
Conclusion
In conclusion, 3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-(4-methoxyphenyl)- is a chemical compound that has potential applications in various fields. Its simple synthesis method, low toxicity profile, and potential therapeutic activities make it a promising candidate for further studies. However, further research is needed to fully understand its mechanism of action and explore its potential applications in other fields.
Synthesis Methods
The synthesis of 3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-(4-methoxyphenyl)- involves the reaction of 4-methoxyphenylacetonitrile with ethyl bromoacetate in the presence of sodium ethoxide. The resulting product is then treated with sodium hydride to obtain the final product. This method has been reported to have a yield of 78% and is considered to be a simple and efficient method for synthesizing 3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-(4-methoxyphenyl)-.
Scientific Research Applications
3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-(4-methoxyphenyl)- has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been reported to exhibit antitumor and anti-inflammatory activities. In material science, 3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-(4-methoxyphenyl)- has been studied as a potential building block for the synthesis of novel materials. In organic synthesis, this compound has been used as a starting material for the synthesis of various derivatives.
properties
CAS RN |
17960-79-1 |
|---|---|
Product Name |
3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-(4-methoxyphenyl)- |
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.3 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene |
InChI |
InChI=1S/C15H17NO2/c1-17-13-4-2-12(3-5-13)16-9-11-8-14-6-7-15(11,10-16)18-14/h2-7,11,14H,8-10H2,1H3 |
InChI Key |
CWQOLNPEJYNXEB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CC3CC4C=CC3(C2)O4 |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3CC4C=CC3(C2)O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Barium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B91165.png)
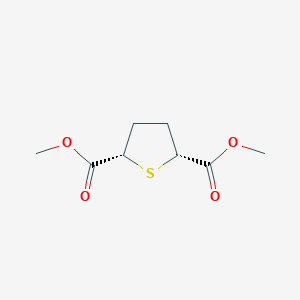
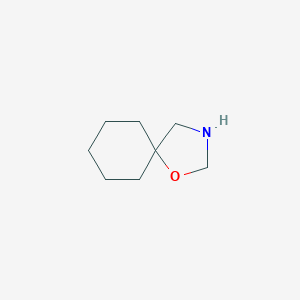
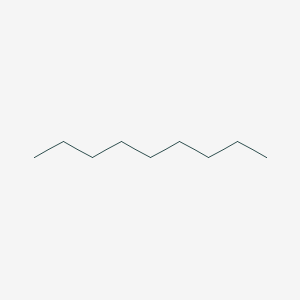
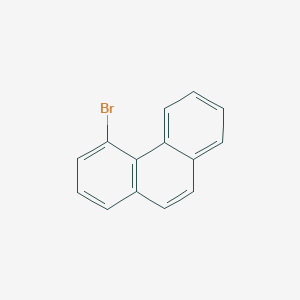
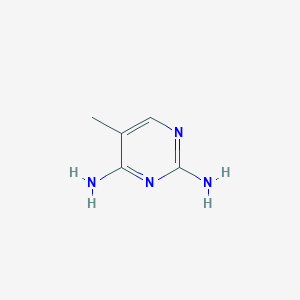

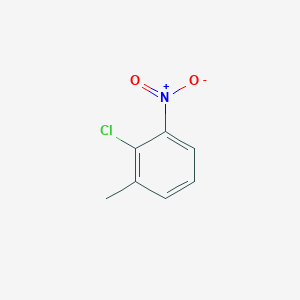
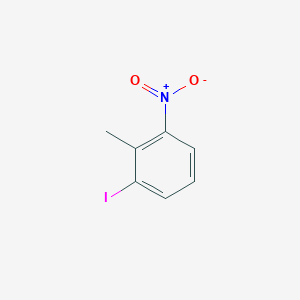
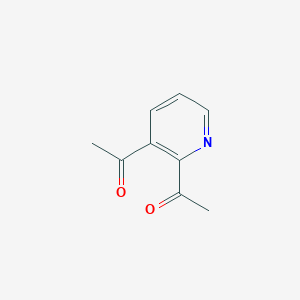
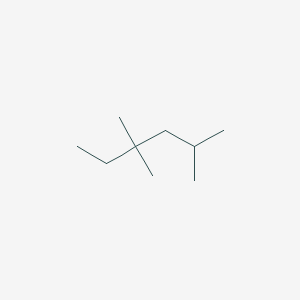
![Spiro[2.5]octane-1-carboxylic Acid](/img/structure/B91185.png)
